N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1155913-98-6
VCID: VC7708945
InChI: InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15)
SMILES: C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl
Molecular Formula: C11H11ClN4O2S
Molecular Weight: 298.75

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide

CAS No.: 1155913-98-6

Cat. No.: VC7708945

Molecular Formula: C11H11ClN4O2S

Molecular Weight: 298.75

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide - 1155913-98-6

Specification

CAS No. 1155913-98-6
Molecular Formula C11H11ClN4O2S
Molecular Weight 298.75
IUPAC Name N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Standard InChI InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15)
Standard InChI Key BBOJHMGARNQNRJ-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide comprises a pyridine ring substituted at position 3 with a sulfonamide group (–SO₂NH₂) and at position 2 with a hydrazinyl moiety (–NHNH₂). The sulfonamide nitrogen is further bonded to a 4-chlorophenyl group, introducing halogenated aromatic character. The molecular formula is C11H10ClN5O2SC_{11}H_{10}ClN_5O_2S, with the chlorine atom contributing to enhanced lipophilicity and potential bioactivity .

Physicochemical Characteristics

Key properties include:

  • Molecular weight: 298.75 g/mol

  • Purity: ≥95% (HPLC)

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the hydrophobic 4-chlorophenyl group .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the hydrazine and sulfonamide functional groups .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multistep route starting from 4-chloropyridine-3-sulfonamide :

  • Intermediate Formation: Reaction with methyl N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate under basic conditions yields a thiourea derivative.

  • Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the 1,2,4-triazole ring while introducing the hydrazinyl group.

  • Functionalization: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor availability .

Optimization Challenges

Key challenges include:

  • Byproduct Formation: Competing reactions at the pyridine nitrogen may lead to regioisomeric impurities.

  • Yield Limitations: The final step typically achieves 50–60% yield due to steric hindrance from the 4-chlorophenyl group .

Biological Activity and Mechanisms

Antifungal Efficacy

While direct data on N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is limited, structurally related pyridine-3-sulfonamide derivatives exhibit potent activity against Candida species :

CompoundTarget OrganismMIC (µg/mL)
Analog 26Candida guilliermondii≥12.5
Analog 36Candida glabrata≥25
Analog 35Candida krusei≥12.5

The hydrazinyl group enhances membrane permeability, while the 4-chlorophenyl moiety likely interacts with fungal cytochrome P450 (CYP51), inhibiting ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Substitution: Electronegative chlorine improves target binding via hydrophobic interactions and halogen bonding .

  • Hydrazinyl Flexibility: The –NHNH₂ group facilitates hydrogen bonding with serine residues (e.g., Ser378 in CYP51), critical for antifungal activity .

Applications in Medicinal Chemistry

Antifungal Drug Development

The compound’s modular structure allows for derivatization at multiple positions:

  • Pyridine Ring: Introducing electron-withdrawing groups (e.g., –CF₃) may enhance CYP51 inhibition.

  • Hydrazinyl Group: Alkylation or acylation could improve metabolic stability while retaining hydrogen-bonding capacity .

Comparative Analysis with Clinical Agents

Compared to posaconazole (a triazole antifungal), N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide offers a smaller molecular footprint (MW 298.75 vs. 700.8), potentially reducing off-target effects .

Future Research Directions

Structural Optimization

  • Heterocycle Replacement: Substituting pyridine with pyrimidine may alter electron distribution and bioavailability.

  • Prodrug Design: Esterification of the sulfonamide group could enhance oral absorption .

Target Expansion

Preliminary docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR), warranting investigation into antibacterial applications .

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